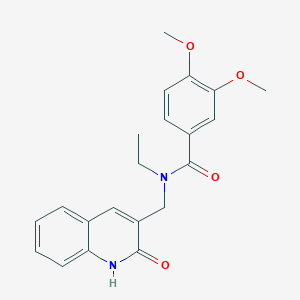
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, also known as N-PPB, is a compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, but it is thought to involve the modulation of ion channels in various biological systems. Specifically, N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to block the activity of TRPV1 channels, which are involved in the perception of pain and temperature. It has also been shown to modulate the activity of other ion channels, such as KATP channels in the heart.
Biochemical and Physiological Effects
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including:
1. Modulation of ion channel activity: As mentioned above, N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of various ion channels in the body.
2. Inhibition of cancer cell growth: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Vasodilation: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have vasodilatory effects, which could have implications for the treatment of cardiovascular diseases such as hypertension.
実験室実験の利点と制限
One advantage of using N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide in lab experiments is its ability to modulate the activity of ion channels, which can be useful for studying various biological processes. However, one limitation is that the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, including:
1. Further studies on the mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide: Understanding the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide could help researchers develop more targeted treatments for various diseases.
2. Development of new cancer treatments: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Development of new treatments for neurological disorders: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Conclusion
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, or N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, is a compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. While the exact mechanism of action of N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is not fully understood, there are many potential future directions for research on this compound, including the development of new cancer treatments and treatments for neurological disorders.
合成法
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-isopropylpiperidine, followed by the addition of 3-oxo-3-(piperidin-1-yl)propylamine. The resulting compound is then purified using various techniques, such as column chromatography, to obtain the final product.
科学的研究の応用
N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on various biological processes, making it a valuable tool for researchers in a range of fields. Some of the areas where N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been studied include:
1. Neuroscience: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
2. Cancer Research: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
3. Cardiovascular Research: N-isopropyl-4-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has been shown to have vasodilatory effects, which could have implications for the treatment of cardiovascular diseases such as hypertension.
特性
IUPAC Name |
4-(3-oxo-3-piperidin-1-ylpropyl)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14(2)18-23(21,22)16-9-6-15(7-10-16)8-11-17(20)19-12-4-3-5-13-19/h6-7,9-10,14,18H,3-5,8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGXCNQNMPCUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)
